(2S,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxy-4-methylpentanoic acid
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Overview
Description
(2S,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxy-4-methylpentanoic acid is a derivative of propanoic acid. It features a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used as a protecting group in peptide synthesis. This compound is notable for its chiral centers, which allow it to exist as different enantiomers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxy-4-methylpentanoic acid involves several steps:
Protection of the amine group: The amine group is protected using the Fmoc group.
Introduction of the fluoro sulfonyl group: This step involves the reaction of the protected amine with various reagents to introduce the fluoro sulfonyl group.
Deprotection of the amine group: The Fmoc group is removed under basic conditions.
Coupling of the protected amine with the protected carboxylic acid: This final step involves the coupling reaction to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using automated peptide synthesizers. These methods ensure high yield and purity, which are essential for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxy-4-methylpentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form fluorenones.
Reduction: Reduction reactions can convert the fluorenylmethoxycarbonyl group to other functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the fluorenylmethoxycarbonyl group.
Common Reagents and Conditions
Oxidation: Common reagents include potassium hydroxide (KOH) in tetrahydrofuran (THF).
Reduction: Sodium borohydride (NaBH4) is often used.
Substitution: Various nucleophiles can be used under basic conditions.
Major Products
The major products formed from these reactions include fluorenones, reduced fluorenylmethoxycarbonyl derivatives, and substituted fluorenylmethoxycarbonyl compounds .
Scientific Research Applications
(2S,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxy-4-methylpentanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of (2S,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxy-4-methylpentanoic acid involves its role as a protecting group in peptide synthesis. The Fmoc group can be selectively removed under basic conditions, allowing for the coupling of amino acids. This process is crucial in the synthesis of peptides and proteins.
Comparison with Similar Compounds
Similar Compounds
(2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpentanoic acid: Another derivative with a different chiral center configuration.
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxybutanoic acid: A similar compound with a shorter carbon chain.
Uniqueness
(2S,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxy-4-methylpentanoic acid is unique due to its specific chiral centers and the presence of both the Fmoc and hydroxy groups, which make it highly versatile in synthetic chemistry.
Properties
Molecular Formula |
C21H23NO5 |
---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
(2S,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxy-4-methylpentanoic acid |
InChI |
InChI=1S/C21H23NO5/c1-12(2)19(23)18(20(24)25)22-21(26)27-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,12,17-19,23H,11H2,1-2H3,(H,22,26)(H,24,25)/t18-,19-/m0/s1 |
InChI Key |
LYRGLIQVUMAZJU-OALUTQOASA-N |
Isomeric SMILES |
CC(C)[C@@H]([C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O |
Canonical SMILES |
CC(C)C(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O |
Origin of Product |
United States |
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